

Molecular weight and formula of 4-Chloro-5-nitrophthalimide

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Compound of Interest

Compound Name: 4-Chloro-5-nitrophthalimide

Cat. No.: B105616

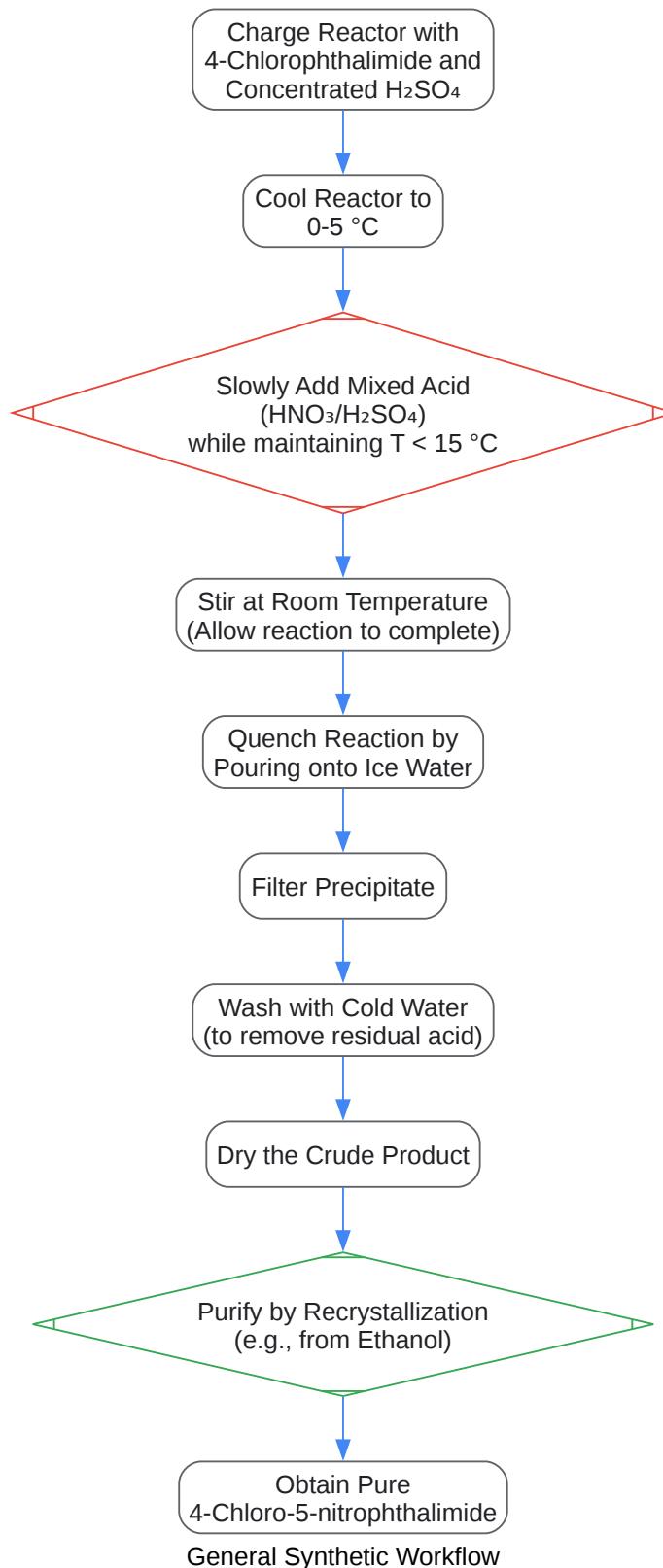
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An In-Depth Technical Guide to **4-Chloro-5-nitrophthalimide**: Properties, Synthesis, and Applications

Executive Summary: **4-Chloro-5-nitrophthalimide** is a substituted phthalimide derivative of significant interest in synthetic organic chemistry. Characterized by the presence of both an electron-withdrawing chloro group and a nitro group on the aromatic ring, this compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. Its unique electronic properties make it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis with mechanistic insights, methods for its characterization, and a discussion of its primary applications for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

4-Chloro-5-nitrophthalimide is a crystalline solid, typically appearing as a white to pale yellow powder.^{[1][2][3][4]} Its structure consists of a phthalimide core, where the benzene ring is substituted at position 4 with a chlorine atom and at position 5 with a nitro group. The presence of these functional groups profoundly influences its solubility, reactivity, and spectroscopic properties.

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Caption: General workflow for the synthesis of **4-Chloro-5-nitrophthalimide**.

Experimental Protocol: Synthesis of 4-Chloro-5-nitrophthalimide

This protocol is a representative method based on the established synthesis of analogous compounds like 4-nitrophthalimide and should be performed by trained personnel with appropriate safety precautions. [5][6]

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chlorophthalimide (1.0 eq).
- **Acidification:** Carefully add concentrated sulfuric acid (~4-5 volumes relative to the mass of the starting material) to the flask with stirring. Stir until all solid has dissolved.
- **Cooling:** Cool the flask in an ice-salt bath until the internal temperature reaches 0-5 °C.
- **Nitration:** Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixed acid to the dropping funnel. Add the mixed acid dropwise to the reaction flask over 1-1.5 hours, ensuring the internal temperature does not exceed 15 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 8-10 hours to ensure the reaction goes to completion. [6]6. **Quenching:** In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
- **Drying:** Dry the crude product in a vacuum oven at 50-60 °C.
- **Purification:** Recrystallize the crude solid from 95% ethanol to yield pure **4-Chloro-5-nitrophthalimide**. [5][6]

Spectroscopic Characterization and Analysis

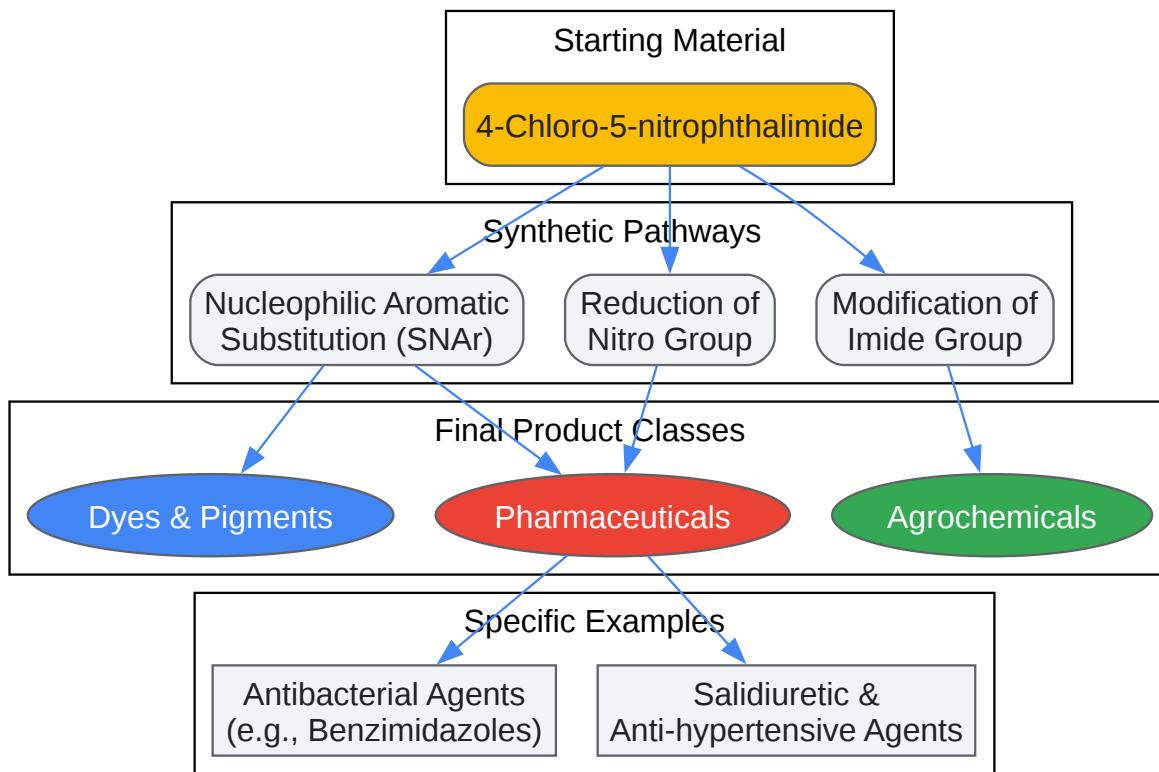
Definitive identification of the synthesized compound requires spectroscopic analysis. While a comprehensive dataset for this specific molecule is not publicly available, its structure allows

for the prediction of key spectral features based on well-established principles.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include:
 - N-H Stretch: A broad peak around 3200 cm^{-1} for the imide N-H.
 - C=O Stretch: Two strong peaks characteristic of an imide carbonyl, typically found around 1775 cm^{-1} (asymmetric) and 1710 cm^{-1} (symmetric).
 - NO₂ Stretch: Strong, sharp peaks around 1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric) for the nitro group.
 - C-Cl Stretch: A peak in the fingerprint region, typically between $800\text{-}600\text{ cm}^{-1}$.
- ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum would be highly informative. Due to the substitution pattern, two distinct aromatic protons are expected.
 - The proton adjacent to the chloro group will appear as one singlet.
 - The proton adjacent to the imide carbonyl will appear as a second, distinct singlet.
 - The imide N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight. [4][7] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak is expected.

Applications in Research and Drug Development

The reactivity of **4-Chloro-5-nitrophthalimide**, governed by its electron-deficient aromatic ring, makes it a valuable precursor in multi-step organic synthesis. [2]



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Caption: Application pathways originating from **4-Chloro-5-nitrophthalimide**.

- **Pharmaceutical Synthesis:** This intermediate is explicitly used in the synthesis of novel therapeutic agents. It is a key reagent for preparing certain benzimidazoles that exhibit antibacterial properties. [4] It has also been utilized in the development of salidiuretic and anti-hypertensive agents. [4] The nitro group can be reduced to an amine, which can then be further functionalized, while the chloro group can be displaced via nucleophilic aromatic substitution, making it a bifunctional building block for creating diverse molecular scaffolds.
- **Agrochemicals and Dyes:** Beyond pharmaceuticals, it serves as an intermediate in the production of pesticides and dyes. [1][2] The chromophoric properties imparted by the nitro group and the overall conjugated system make it a useful core for developing colorants.

Safety, Handling, and Storage

As an organic chemical intermediate, **4-Chloro-5-nitrophthalimide** must be handled with appropriate care in a laboratory or industrial setting.

Hazard Category	Recommendation	Source(s)
Exposure Routes	Inhalation, skin contact, eye contact, ingestion.	[1] [8]
Health Effects	May cause irritation to the eyes, skin, and respiratory system.	[1] [4] [8]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.	[1] [9] [10]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.	[1] [8] [11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.	[8] [10]
First Aid (Skin)	Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.	[8] [10]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local environmental regulations.	[8] [11]

Conclusion

4-Chloro-5-nitrophthalimide is a strategically important chemical intermediate whose value lies in the dual reactivity conferred by its chloro and nitro substituents. Its well-defined chemical properties and established synthetic routes make it a reliable building block for research and development. For professionals in drug discovery and fine chemical synthesis, a thorough understanding of its handling, synthesis, and reaction potential is essential for leveraging its capabilities in the creation of novel and high-value molecules.

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